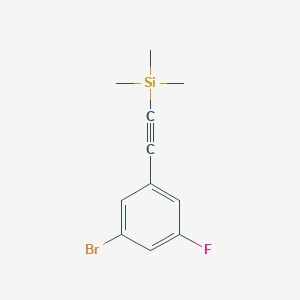![molecular formula C24H23N5O2 B2905224 1-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-8-(3,4-dimethylphenyl)pyrazolo[1,5-d][1,2,4]triazinone CAS No. 1021046-14-9](/img/structure/B2905224.png)
1-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-8-(3,4-dimethylphenyl)pyrazolo[1,5-d][1,2,4]triazinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-(3,4-Dihydroquinolin-1(2H)-yl)-2-oxoethyl)-8-(3,4-dimethylphenyl)pyrazolo[1,5-d][1,2,4]triazinone is a complex organic compound that features a unique combination of quinoline, pyrazolo, and triazinone moieties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-8-(3,4-dimethylphenyl)pyrazolo[1,5-d][1,2,4]triazinone typically involves multi-step organic synthesis. One common approach includes:
Formation of the Quinoline Derivative: The quinoline moiety can be synthesized through a Povarov reaction, which involves the cycloaddition of an aniline, an aldehyde, and an alkene.
Attachment of the Pyrazolo[1,5-d][1,2,4]triazinone Ring: This step often involves the cyclization of a hydrazine derivative with a nitrile or a similar precursor under acidic or basic conditions.
Final Coupling: The final step involves coupling the quinoline derivative with the pyrazolo[1,5-d][1,2,4]triazinone ring through a condensation reaction, typically using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using large-scale batch reactors.
化学反应分析
Types of Reactions
1-(2-(3,4-Dihydroquinolin-1(2H)-yl)-2-oxoethyl)-8-(3,4-dimethylphenyl)pyrazolo[1,5-d][1,2,4]triazinone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LAH) can reduce the carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the quinoline or pyrazolo rings, especially in the presence of strong nucleophiles like sodium hydride or organolithium reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in DMF (dimethylformamide) or organolithium reagents in THF (tetrahydrofuran).
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Alcohol derivatives of the original compound.
Substitution: Various substituted quinoline or pyrazolo derivatives depending on the nucleophile used.
科学研究应用
Chemistry
In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
Biologically, 1-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-8-(3,4-dimethylphenyl)pyrazolo[1,5-d][1,2,4]triazinone is investigated for its potential as a pharmacophore in drug design. Its structure suggests it could interact with various biological targets, making it a candidate for the development of new therapeutic agents.
Medicine
In medicine, this compound is explored for its potential therapeutic effects. It may exhibit activity against certain diseases due to its ability to interact with specific enzymes or receptors.
Industry
Industrially, this compound could be used in the development of new materials with unique properties, such as advanced polymers or coatings.
作用机制
The mechanism by which 1-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-8-(3,4-dimethylphenyl)pyrazolo[1,5-d][1,2,4]triazinone exerts its effects is likely related to its ability to interact with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in critical biological pathways. The exact mechanism would depend on the specific application and the biological context in which the compound is used.
相似化合物的比较
Similar Compounds
1-(2-(3,4-Dihydroquinolin-1(2H)-yl)-2-oxoethyl)-8-phenylpyrazolo[1,5-d][1,2,4]triazinone: Similar structure but lacks the dimethylphenyl group.
1-(2-(3,4-Dihydroquinolin-1(2H)-yl)-2-oxoethyl)-8-(4-methylphenyl)pyrazolo[1,5-d][1,2,4]triazinone: Similar structure with a single methyl group on the phenyl ring.
Uniqueness
The uniqueness of 1-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-8-(3,4-dimethylphenyl)pyrazolo[1,5-d][1,2,4]triazinone lies in its specific substitution pattern, which may confer distinct chemical and biological properties compared to its analogs. The presence of the dimethylphenyl group could influence its reactivity, solubility, and interaction with biological targets, making it a compound of particular interest for further study.
属性
IUPAC Name |
5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-2-(3,4-dimethylphenyl)pyrazolo[1,5-d][1,2,4]triazin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N5O2/c1-16-9-10-19(12-17(16)2)20-13-22-24(31)28(25-15-29(22)26-20)14-23(30)27-11-5-7-18-6-3-4-8-21(18)27/h3-4,6,8-10,12-13,15H,5,7,11,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVCVJZOMSXMWQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NN3C=NN(C(=O)C3=C2)CC(=O)N4CCCC5=CC=CC=C54)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
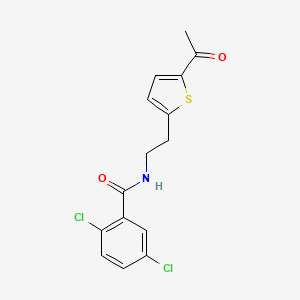
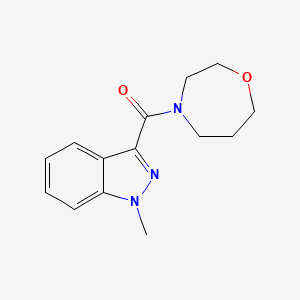
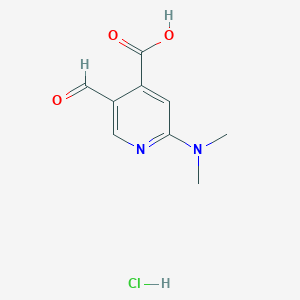
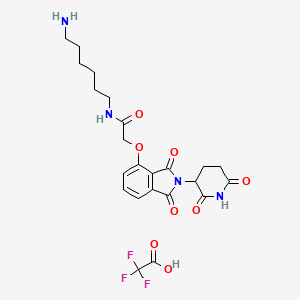
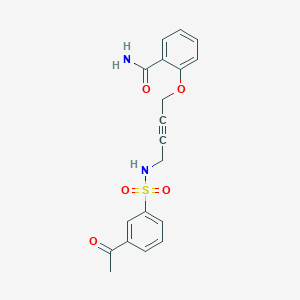
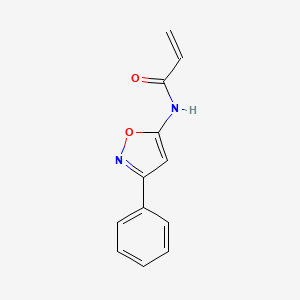
![N-[2,2-Dimethyl-3-(methylamino)-3-oxopropyl]-2-fluoro-5-formylbenzamide](/img/structure/B2905153.png)
![N-[(1-Aminocycloheptyl)methyl]-2,2-difluoro-2-(1,3-thiazol-4-yl)acetamide;hydrochloride](/img/structure/B2905154.png)
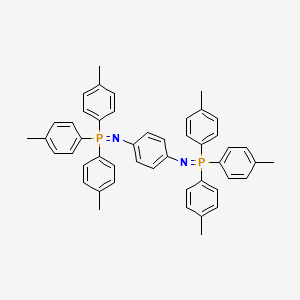
![N-[(6-cyclopropylpyrimidin-4-yl)methyl]-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide](/img/structure/B2905159.png)
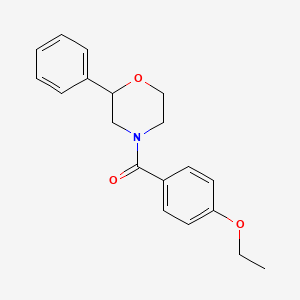
![N-(2H-1,3-benzodioxol-5-yl)-5-ethyl-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2905161.png)

